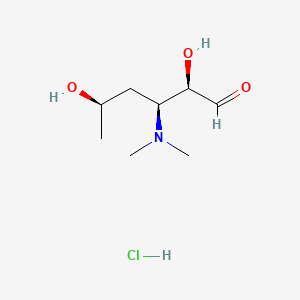

Desosamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

57019-62-2 |

|---|---|

Molecular Formula |

C8H18ClNO3 |

Molecular Weight |

211.68 g/mol |

IUPAC Name |

(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal;hydrochloride |

InChI |

InChI=1S/C8H17NO3.ClH/c1-6(11)4-7(9(2)3)8(12)5-10;/h5-8,11-12H,4H2,1-3H3;1H/t6-,7+,8+;/m1./s1 |

InChI Key |

VZYCTIRQFHQQMS-MWDCIYOWSA-N |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O.Cl |

Canonical SMILES |

CC(CC(C(C=O)O)N(C)C)O.Cl |

Origin of Product |

United States |

Biosynthesis of Desosamine: Enzymology and Genetic Pathways

Overview of the dTDP-Desosamine Biosynthetic Pathway

The biosynthesis of dTDP-desosamine is a multi-step process that begins with the common precursor, glucose-1-phosphate. nih.gov In Streptomyces venezuelae, at least six enzymes, encoded by the des gene cluster (desI-desVI and desVIII), are required to produce dTDP-desosamine. nih.govresearchgate.net The pathway can be broadly divided into initial activation steps and subsequent deoxygenation and amination reactions. The common intermediate for the synthesis of many deoxysugars, including desosamine (B1220255), is dTDP-4-keto-6-deoxy-D-glucose. researchgate.net From this intermediate, a series of enzymatic transformations, including epimerization, reduction, dehydration, and amination, lead to the final product. researchgate.net

Table 1: Key Enzymes in the dTDP-Desosamine Biosynthetic Pathway

| Enzyme | Gene | Function |

|---|---|---|

| Glucose-1-phosphate thymidylyltransferase | DesIII / OleS | Conversion of glucose-1-phosphate to dTDP-glucose |

| dTDP-glucose 4,6-dehydratase | DesIV / OleE | Conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose |

| PLP-dependent aminotransferase | DesI | C-4 amination |

| Radical SAM-dependent enzyme | DesII | C-4 deamination and C-3 oxidation |

Initial Steps and Precursor Activation

The biosynthetic journey of desosamine commences with the activation of a glucose precursor. This initial phase involves two key enzymatic reactions that prepare the sugar for the subsequent modification steps.

The first committed step in the pathway is the conversion of α-D-glucose-1-phosphate to dTDP-glucose. nih.gov This reaction is catalyzed by a glucose-1-phosphate thymidylyltransferase. In S. venezuelae, this enzyme is DesIII. nih.gov A homologous enzyme, OleS, performs the same function in the oleandomycin biosynthetic pathway. This enzymatic step attaches a dTDP moiety to the glucose molecule, a common strategy in sugar biosynthesis to activate the sugar for subsequent enzymatic modifications.

Following the activation with dTDP, the next step is the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose. This reaction is carried out by the enzyme dTDP-glucose 4,6-dehydratase, encoded by the desIV gene in S. venezuelae and oleE in the oleandomycin pathway. nih.govresearchgate.net This enzyme catalyzes a complex reaction involving the oxidation of the 4'-hydroxyl group and the removal of the 6'-hydroxyl group of the glucose moiety. wisc.edu The reaction mechanism involves a transiently bound NAD+ coenzyme to facilitate the oxidation, making the substrate susceptible to dehydration. wikipedia.org

Deoxygenation and Amination Steps

The subsequent steps in the pathway involve a series of deoxygenation and amination reactions that ultimately lead to the formation of desosamine. These reactions are crucial for creating the unique chemical structure of this amino sugar.

A key enzyme in the desosamine biosynthetic pathway is DesI, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. nih.govacs.org DesI catalyzes the amination at the C-4' position of the sugar. nih.gov This reaction proceeds through a ping-pong mechanism, where the enzyme first accepts an amino group from a donor, typically glutamate, to form a pyridoxamine 5'-phosphate (PMP) intermediate, and then transfers this amino group to the sugar substrate. nih.gov The resulting product is dTDP-4-amino-4,6-dideoxyglucose. nih.gov Interestingly, DesI has a strict substrate specificity and only acts on the 4-keto intermediate. acs.org

The enzyme DesII plays a crucial role in the subsequent step of the pathway. DesII is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, characterized by a conserved CxxxCxxC motif that coordinates a [4Fe-4S] cluster. acs.orgutexas.edu These enzymes utilize a 5'-deoxyadenosyl radical, generated by the reductive cleavage of SAM, to initiate catalysis. nih.gov DesII catalyzes the removal of the amino group from the C-4' position and the oxidation of the C-3' hydroxyl group to a keto moiety. nih.gov The substrate for DesII is TDP-4-amino-4,6-dideoxy-D-glucose. utexas.edu The DesII-catalyzed reaction is a radical-induced deamination, a novel mechanism for C-4 deoxygenation. utexas.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Desosamine hydrochloride |

| Glucose-1-phosphate |

| dTDP-glucose |

| dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-4-amino-4,6-dideoxyglucose |

| S-Adenosyl-L-methionine (SAM) |

| Erythromycin (B1671065) |

| Azithromycin |

| Clarithromycin (B1669154) |

| Oleandomycin |

C-3 Amination (e.g., DesV)

A pivotal step in the biosynthesis of desosamine is the introduction of an amino group at the C-3 position of the sugar precursor. This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, exemplified by the enzyme DesV from the desosamine biosynthetic pathway of Streptomyces venezuelae. DesV is the second aminotransferase to act in this pathway. nih.gov Its function is to add an amino group equatorially to the C-3' position of the hexose (B10828440) substrate. nih.gov This enzymatic transformation is crucial for establishing the characteristic amino functionality of desosamine.

The reaction mechanism of DesV, like other PLP-dependent aminotransferases, involves the formation of a Schiff base intermediate between the PLP cofactor and the amino acid donor, followed by the transfer of the amino group to the keto-group of the sugar substrate.

Methylation Reactions

Following the amination steps, the biosynthesis of desosamine concludes with methylation reactions that are essential for the final structure of the sugar.

N,N-Dimethyltransferase Activity (e.g., DesVI, EryCVI)

The final step in the biosynthesis of dTDP-desosamine is the N,N-dimethylation of the C-3' amino group. This reaction is catalyzed by a class of enzymes known as N,N-dimethyltransferases, which utilize S-adenosylmethionine (SAM) as a methyl group donor.

In Streptomyces venezuelae, the enzyme responsible for this transformation is DesVI . nih.govresearchgate.netresearchgate.net DesVI is an N,N-dimethyltransferase that catalyzes the stepwise methylation of the C-3' amino group of the sugar precursor. nih.gov The substrate for DesVI is believed to be dTDP-3-amino-3,4,6-trideoxyglucose, which is converted to dTDP-desosamine. The reaction proceeds through a monomethylated intermediate, with SAM providing the necessary methyl groups.

A homologous enzyme, EryCVI , is found in the erythromycin-producing bacterium Saccharopolyspora erythraea. The eryCVI gene is part of the eryC gene cluster, which is dedicated to the biosynthesis of D-desosamine. Based on sequence homology to DesVI and its genetic context, EryCVI is predicted to be the N,N-dimethyltransferase responsible for the final step of desosamine biosynthesis in this organism.

| Enzyme | Organism | Function | Substrate (Predicted) | Product |

| DesVI | Streptomyces venezuelae | N,N-dimethylation of C-3' amino group | dTDP-3-amino-3,4,6-trideoxyglucose | dTDP-desosamine |

| EryCVI | Saccharopolyspora erythraea | N,N-dimethylation of C-3' amino group | dTDP-3-amino-3,4,6-trideoxyglucose | dTDP-desosamine |

Biosynthetic Gene Clusters Associated with Desosamine Production

The enzymes responsible for desosamine biosynthesis are encoded by genes that are typically clustered together on the chromosome of the producing microorganism. These biosynthetic gene clusters (BGCs) ensure the coordinated expression of all the necessary enzymes for the efficient production of the sugar.

Streptomyces venezuelae (des regions)

In Streptomyces venezuelae, the producer of the macrolide antibiotic pikromycin, the genes for desosamine biosynthesis are located in a region designated as the 'des' locus within the pikromycin biosynthetic gene cluster. nih.govresearchgate.net This cluster contains a set of seven genes, desI, desII, desIII, desIV, desV, desVI, and desVIII, which are responsible for the synthesis of dTDP-desosamine. nih.govresearchgate.net An eighth gene, desVII, encodes the glycosyltransferase that attaches the completed desosamine sugar to the macrolide aglycone. nih.gov The organization of these genes into a single cluster allows for their coordinated regulation and expression.

Saccharopolyspora erythraea (ery genes)

The erythromycin biosynthetic gene cluster in Saccharopolyspora erythraea contains a set of genes, designated as 'eryC', which are responsible for the biosynthesis of D-desosamine. Five of these genes, eryCII, eryCIII, eryCIV, eryCV, and eryCVI, are specifically devoted to the biosynthesis or attachment of D-desosamine. nih.gov Sequence analysis has provided putative functions for some of the encoded enzymes, with EryCIV predicted to be a 3,4-dehydratase, EryCIII a glycosyltransferase, and EryCVI an N-methyltransferase. nih.gov EryCII shows resemblance to cytochrome P450 enzymes, while the function of EryCV remains unknown. nih.gov

Streptomyces antibioticus (ole genes)

Streptomyces antibioticus, the producer of the macrolide antibiotic oleandomycin, also possesses a gene cluster for desosamine biosynthesis. The oleandomycin gene cluster contains genes homologous to those found in the erythromycin and pikromycin pathways. Specifically, five genes within this cluster, oleNI, oleT, oleN2, oleP1, and oleM1, exhibit significant similarity to the eryC genes, indicating a conserved pathway for desosamine biosynthesis. nih.gov The oleNI and oleT genes are directly implicated in the synthesis of D-desosamine. nih.gov Furthermore, the oleM1 gene product is a putative N,N-dimethyltransferase, homologous to DesVI, responsible for the final methylation steps in the formation of desosamine. researchgate.net

| Gene Cluster | Organism | Key Genes for Desosamine Biosynthesis |

| des regions | Streptomyces venezuelae | desI, desII, desIII, desIV, desV, desVI, desVIII |

| ery genes | Saccharopolyspora erythraea | eryCII, eryCIII, eryCIV, eryCV, eryCVI |

| ole genes | Streptomyces antibioticus | oleNI, oleT, oleN2, oleP1, oleM1 |

Micromonospora megalomicea (megalomicin gene cluster)

The biosynthesis of the deoxy sugar desosamine in the actinomycete Micromonospora megalomicea is encoded within the megalomicin gene cluster. This cluster contains the necessary genetic information for the production of the macrolide antibiotic megalomicin, to which desosamine is an essential component. In vivo studies involving the expression of genes from this cluster in Escherichia coli have elucidated the specific enzymatic pathway for desosamine synthesis.

The conversion of the precursor dTDP-4-keto-6-deoxy-D-glucose to dTDP-D-desosamine is accomplished through four enzymatic steps. These reactions are catalyzed by the proteins MegCIV, MegCV, MegDII, and MegDIII. It was also determined that the gene product MegCII, previously hypothesized to be involved in the biosynthesis, does not participate in the formation of dTDP-D-desosamine. Instead, MegCII, in conjunction with the glycosyltransferase MegCIII, is involved in the subsequent attachment of the completed D-desosamine sugar to the macrolide aglycone, 3-α-mycarosylerythronolide B.

The organization of the desosamine biosynthetic genes in M. megalomicea shows high similarity to the erythromycin gene cluster, reflecting their shared evolutionary origin and function in producing related macrolide antibiotics.

Functional Characterization of Biosynthetic Enzymes

While the genetic pathway for desosamine biosynthesis in Micromonospora megalomicea has been established, detailed in vitro functional characterization of the specific enzymes (MegCIV, MegCV, MegDII, and MegDIII) is not extensively documented in the scientific literature. Homologous enzymes from other species, such as Streptomyces venezuelae, have been purified and studied in detail, but specific data for the M. megalomicea enzymes are limited.

Purification and In Vitro Activity Assays

Role of Auxiliary Proteins in Enzymatic Activity (e.g., DesVIII)

The in vivo reconstitution of the desosamine pathway from M. megalomicea has established that only four enzymes are required for the biosynthesis from dTDP-4-keto-6-deoxy-D-glucose. This suggests that, within this heterologous expression system, additional auxiliary proteins were not necessary for the core biosynthetic steps. The protein MegCII, a homolog of the auxiliary protein DesVIII, was shown not to be involved in the desosamine biosynthetic pathway itself but rather functions with the glycosyltransferase MegCIII.

Structural Basis of Enzyme Functionality (e.g., DesI crystallography)

There are no published crystal structures for the desosamine biosynthetic enzymes MegCIV, MegCV, MegDII, or MegDIII from Micromonospora megalomicea. Structural understanding of this pathway relies on crystallographic studies of homologous enzymes from other organisms, such as DesI from Streptomyces venezuelae, which is a PLP-dependent aminotransferase.

Cofactor Requirements and Interactions (e.g., PLP, SAM, Fe-S clusters)

Based on sequence homology to well-characterized enzymes, the cofactor requirements for the M. megalomicea desosamine biosynthetic enzymes can be inferred. MegDII, as a putative aminotransferase, is predicted to be a pyridoxal 5'-phosphate (PLP)-dependent enzyme. Other enzymes in homologous pathways, such as those involved in radical-mediated deoxygenation steps, are known to be dependent on S-adenosylmethionine (SAM) and iron-sulfur ([Fe-S]) clusters. However, specific experimental confirmation of these cofactor requirements for the individual Meg enzymes has not been reported.

Synthetic Methodologies for Desosamine Hydrochloride and Its Analogs

Stereospecific Synthesis Routes

Stereospecific syntheses of desosamine (B1220255) hydrochloride and its precursors leverage the well-defined stereochemistry of readily available chiral molecules, most notably carbohydrates. These approaches ensure the precise arrangement of stereocenters in the target molecule.

Carbohydrates, with their inherent chirality, serve as excellent starting materials for the stereospecific synthesis of desosamine. D-glucose and D-mannose are among the common precursors utilized in these synthetic endeavors.

A concise synthesis of D-desosamine has been achieved from D-glucose. This approach typically involves a series of chemical transformations to deoxygenate specific positions, introduce the amino group at C-3 with the correct stereochemistry, and perform N-methylation. Similarly, L-desosamine, the enantiomer of the naturally occurring sugar, has been synthesized from D-mannose, demonstrating the versatility of carbohydrates as chiral building blocks. The synthesis of orthogonally protected D-glucosamine and D-galactosamine thioglycosides from D-mannose further highlights the utility of this carbohydrate in preparing key intermediates for aminosugar synthesis.

| Starting Material | Target Molecule | Key Transformations |

| D-Glucose | D-Desosamine | Deoxygenation, Amination, N-methylation |

| D-Mannose | L-Desosamine | Stereochemical inversion, Deoxygenation, Amination, N-methylation |

| D-Mannose | Protected D-Glucosamine/Galactosamine thioglycosides | Regioselective acylation, Azide displacement, Inversion of stereochemistry |

Enantioselective transformations are pivotal in creating the desired stereoisomers from prochiral or racemic precursors. While specific, detailed routes for desosamine hydrochloride employing every type of enantioselective reaction are not always explicitly published, the principles of well-established methods like those using Evans auxiliaries and Sharpless asymmetric epoxidation are fundamental to the stereocontrolled synthesis of its precursors.

Chiral auxiliaries, such as the Evans oxazolidinones, are temporarily incorporated into a substrate to direct a subsequent chemical reaction in a diastereoselective manner. For instance, an acetate (B1210297) aldol (B89426) reaction using an N-acetyl oxazolidinone can establish a new stereocenter with high control. This newly formed stereocenter can then be elaborated to form a key fragment of the desosamine backbone. After the desired stereochemistry is set, the chiral auxiliary is cleaved and can be recovered.

The Sharpless asymmetric epoxidation is another powerful tool for enantioselective synthesis. This reaction allows for the stereoselective epoxidation of allylic alcohols, creating a chiral epoxide that can be opened regioselectively to introduce new functionalities with defined stereochemistry. This method is particularly useful for setting the stereocenters at C-2 and C-3 of the hexose (B10828440) ring, which are crucial for the structure of desosamine. The predictability and high enantioselectivity of the Sharpless epoxidation make it a valuable strategy in the synthesis of complex chiral molecules like desosamine.

| Enantioselective Method | Application in Desosamine Synthesis (Principle) | Key Features |

| Evans Chiral Auxiliaries | Control of stereochemistry in aldol or alkylation reactions to form key precursors. | High diastereoselectivity, recoverable auxiliary. |

| Sharpless Asymmetric Epoxidation | Enantioselective formation of a chiral epoxide from an allylic alcohol precursor to set key stereocenters. | High enantioselectivity, predictable stereochemical outcome. |

A notable stereoselective synthesis of D-desosamine has been achieved utilizing a tungsten-catalyzed alkynol cycloisomerization. nih.gov This methodology involves the cyclization of an amino-alkynol precursor to generate a glycal intermediate. nih.gov The tungsten carbonyl catalyst facilitates an endo-selective cycloisomerization, which is compatible with a variety of N-substituents, provided at least one is an acyl derivative. nih.gov This approach is highly stereoselective and provides a versatile route to desosamine and related 3-amino sugars. nih.gov

The key amino-alkynol precursor can be synthesized from non-carbohydrate starting materials, and the tungsten-catalyzed cyclization effectively constructs the pyranose ring with the desired stereochemistry. Subsequent functional group manipulations of the resulting glycal lead to the final desosamine product. nih.gov

Non-Stereospecific Synthesis Routes from Non-Carbohydrate Precursors

In contrast to stereospecific routes, non-stereospecific syntheses of desosamine often begin with achiral starting materials. These methods may produce a mixture of stereoisomers that require separation, or they may employ other techniques to control the stereochemistry during the synthesis.

One reported non-stereospecific route to D-desosamine starts from methyl vinyl ketone and sodium nitrite. This four-step synthesis proceeds through a key nitro sugar intermediate, 3-nitro-3,4,6-trideoxy-α-D-glucose, which is stereochemically homologous to D-desosamine. While the initial steps may not be stereospecific, subsequent transformations and purifications can isolate the desired D-xylo isomer.

Evolution of Synthetic Strategies for Desosamine Analogs

The emergence of antibiotic resistance has driven the development of synthetic strategies for desosamine analogs with modified structures. These modifications aim to enhance antibacterial activity, broaden the spectrum of activity, or overcome resistance mechanisms.

Synthetic efforts have focused on several areas of the desosamine molecule. One area of interest is the N,N-dimethylamino group at the C-3 position. The synthesis of 3'-desmethyl desosamine analogs has been explored to investigate the role of these methyl groups in antibacterial activity. nih.gov

Another focus has been the modification of the pyranose ring itself. Synthesized compounds with 2'-deoxy desosamine rings have been evaluated for their antibacterial properties. nih.gov Furthermore, the synthesis of C-4 modified desosamine analogs has been pursued to create novel ketolide antibiotics.

The development of methods for the N-demethylation of N-methyl heterocycles is also relevant to the synthesis of desosamine analogs, allowing for the preparation of N-demethyl and other N-substituted derivatives.

| Desosamine Analog | Synthetic Strategy | Rationale |

| 3'-Desmethyl Desosamine | Synthesis from precursors lacking one or both N-methyl groups. | Investigate the role of N-methylation in biological activity. |

| 2'-Deoxy Desosamine | Deoxygenation at the C-2 position of a desosamine precursor. | Explore the impact of the C-2 hydroxyl group on activity. |

| C-4 Modified Desosamine | Introduction of different substituents at the C-4 position. | Develop novel ketolides with improved properties. |

| N-Demethyl Desosamine | N-demethylation of desosamine or its derivatives. | Create precursors for further N-functionalization. |

Structural and Spectroscopic Characterization of Desosamine Containing Systems

X-ray Crystallographic Analysis

X-ray crystallography has been an indispensable tool for visualizing the atomic-level interactions of desosamine (B1220255) with its biological targets, primarily enzymes involved in its biosynthesis and the macrolide antibiotics to which it is attached.

The crystal structures of several enzymes that bind desosamine or its precursors have provided detailed snapshots of the molecular recognition events that are crucial for their catalytic activity.

DesI: A key enzyme in the biosynthesis of desosamine is DesI, a PLP-dependent aminotransferase from Streptomyces venezuelae. The X-ray crystal structure of DesI has been solved in a complex with its product, dTDP-4-amino-4,6-dideoxyglucose, to a resolution of 2.1 Å. nih.govnih.gov This structure reveals a dimeric enzyme where each subunit consists of 12 α-helices and 14 β-strands. nih.gov The active sites are located at the interface between the two subunits. nih.govnih.gov The electron density map clearly shows a covalent bond between the amino group of the product and the C-4' atom of the PLP cofactor, forming an external aldimine intermediate. nih.govnih.gov Interestingly, the analysis of the DesI-product complex highlighted a lack of direct hydrogen-bonding interactions between the protein and the dideoxyglucosyl part of the product. nih.govnih.gov A notable structural feature is the orientation of the hexose (B10828440) ring, which is significantly different from that observed in another sugar-modifying aminotransferase, PseC. This difference in orientation, approaching 180°, is proposed to be the basis for the respective equatorial versus axial amino transfer catalyzed by DesI and PseC. nih.govnih.gov

PikC: The cytochrome P450 monooxygenase, PikC, also from Streptomyces venezuelae, is responsible for the hydroxylation of macrolide antibiotics that are glycosylated with desosamine. nih.govcmu.edu X-ray crystal structures of PikC in complex with its natural substrates, the 12-membered macrolide YC-17 and the 14-membered macrolide narbomycin (B1235643), have been determined at high resolution (2.35 Å and 1.7 Å, respectively). researchgate.net A key finding from these structures is the crucial role of the desosamine moiety in anchoring the substrate within the enzyme's active site. cmu.eduresearchgate.net This anchoring is achieved through electrostatic interactions, specifically the formation of a salt bridge between the protonated dimethylamino group of desosamine and acidic residues of the enzyme, such as Asp50, Glu85, and Glu94. nih.govcmu.edu

The structural studies of PikC have revealed the existence of two distinct binding pockets for the desosamine sugar: a "buried site" and a "surface-exposed site". nih.gov This dual-binding mode is thought to contribute to the substrate flexibility of PikC. cmu.edu Further crystallographic analysis of a D50N mutant of PikC co-crystallized with narbomycin (1.85 Å resolution) and YC-17 (3.2 Å resolution) showed that in this mutant, the desosamine of both substrates occupies the catalytically productive "buried site". nih.gov This observation has led to a proposed two-step substrate binding mechanism where the initial interaction may occur at the surface-exposed site, followed by relocation to the buried site for catalysis. nih.gov

Table 1: X-ray Crystallographic Data for Desosamine-Binding Enzymes

| Enzyme | Ligand | Resolution (Å) | Key Structural Features |

| DesI | dTDP-4-amino-4,6-dideoxyglucose | 2.1 | Dimeric structure, active site at subunit interface, external aldimine with PLP cofactor. nih.govnih.gov |

| PikC | YC-17 | 2.35 | Desosamine anchoring via salt bridge to acidic residues. researchgate.net |

| PikC | Narbomycin | 1.7 | Two distinct desosamine binding pockets ("buried" and "surface-exposed"). cmu.eduresearchgate.net |

| PikC D50N | Narbomycin | 1.85 | Desosamine exclusively in the "buried" catalytic site. nih.gov |

| PikC D50N | YC-17 | 3.2 | Confirms the role of the buried site in catalysis. nih.gov |

The conformation of the desosamine ring and its glycosidic linkage to the macrolide core are critical for the biological activity of these antibiotics. X-ray crystallography of macrolide-ribosome complexes has provided invaluable information on the bioactive conformation of desosamine. These studies have shown that macrolides, including those with desosamine, generally adopt a similar conformation in the ribosome-bound state as they do in a free state in solution.

Within the PikC active site, the desosamine moiety of both narbomycin and YC-17 is held in a specific conformation through interactions with several amino acid residues. In addition to the salt bridges, side chains of residues such as Phe-178, Ala-187, Gln-188, Met-191, and Tyr-295 are within 4 Å of the desosamine sugar, further constraining its conformation. researchgate.net This precise positioning is essential for orienting the macrolactone ring correctly for regiospecific hydroxylation. cmu.edu The flexibility in desosamine binding, as evidenced by the two binding pockets, allows the enzyme to accommodate different macrolide scaffolds while maintaining catalytic efficiency. nih.govcmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution, providing data that is complementary to the static picture offered by X-ray crystallography.

The relative and absolute stereochemistry of the five stereocenters in desosamine can be determined through a combination of 1D and 2D NMR experiments.

¹H NMR: The proton NMR spectrum of desosamine provides information on the chemical environment of each proton. The chemical shifts (δ) and coupling constants (J) are indicative of the local electronic structure and dihedral angles between adjacent protons, respectively.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their hybridization states. The chemical shifts of the carbon atoms in the sugar ring are sensitive to the stereochemistry of the attached hydroxyl and amino groups.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the proton network within the desosamine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

By analyzing the coupling constants and through-space correlations, the relative configuration of the substituents on the pyranose ring can be established.

The preferred conformation of the desosamine ring and the orientation of the dimethylamino group can be investigated using Nuclear Overhauser Effect (NOE) based experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. For a molecule like desosamine, NOESY and ROESY can reveal through-space interactions between protons on the sugar ring and the methyl groups of the dimethylamino substituent. These distance constraints can be used in molecular modeling calculations to determine the three-dimensional structure and preferred conformation of desosamine in solution. For instance, the observation of NOEs between specific ring protons and the N-methyl protons can define the orientation of the dimethylamino group relative to the sugar ring.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, EPR for Fe-S clusters)

Beyond X-ray crystallography and NMR, other spectroscopic methods provide further insights into the electronic structure and reactivity of desosamine-containing systems.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can be used to study electronic transitions within a molecule. While the desosamine sugar itself does not have a strong chromophore in the near-UV or visible range, this technique can be valuable for studying the enzymes involved in its biosynthesis that contain chromophoric cofactors, such as the PLP in DesI. Changes in the UV-Vis spectrum of PLP can be monitored to follow the course of the enzymatic reaction. Additionally, for macrolide antibiotics containing desosamine, the macrolactone ring may possess chromophores that can be studied by UV-Vis spectroscopy.

EPR (Electron Paramagnetic Resonance) Spectroscopy: EPR spectroscopy is a technique that is specific for molecules or metal centers with unpaired electrons. In the biosynthesis of desosamine, the enzyme DesII is a member of the radical S-adenosylmethionine (SAM) superfamily and contains a [4Fe-4S] cluster. utexas.edu This iron-sulfur cluster is essential for catalysis and cycles through different oxidation states, some of which are paramagnetic and thus EPR-active. EPR studies on DesII have been instrumental in confirming its radical mechanism. When DesII is incubated with its substrate and SAM, a substrate-based radical intermediate is generated. nih.gov The EPR spectrum of this intermediate has a g-value of 2.0025 and exhibits hyperfine coupling to two equivalent spin ½ nuclei with a splitting constant of 33.6 G. nih.gov This signal is consistent with a C3 α-hydroxyalkyl radical, providing direct evidence for the proposed hydrogen atom abstraction from C3 of the substrate by the 5'-deoxyadenosyl radical. nih.gov

Table 2: Spectroscopic Data for DesII Radical Intermediate

| Spectroscopic Technique | Parameter | Value | Interpretation |

| EPR Spectroscopy | g-value | 2.0025 | Consistent with an organic radical. nih.gov |

| Hyperfine splitting constant | 33.6 G (for 2 equivalent spin ½ nuclei) | Indicates coupling to two protons, consistent with a C3 radical coupled to H2 and H4. nih.gov |

Solid-State Characterization Techniques

The comprehensive characterization of the solid-state properties of an active pharmaceutical ingredient (API) like desosamine hydrochloride is crucial for understanding its stability, processability, and bioavailability. mdpi.comnih.gov A variety of analytical techniques are employed to elucidate the crystalline structure, molecular arrangement, and spectroscopic fingerprint of the compound in its solid form. These methods provide invaluable data on polymorphism, crystallinity, and intermolecular interactions, which can significantly influence the drug's performance. wikipedia.orgjeol.com

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals (Single-Crystal X-ray Diffraction, SCXRD) and polycrystalline powders (Powder X-ray Diffraction, PXRD).

SCXRD provides the most precise and unambiguous determination of a molecule's crystal structure, including bond lengths, bond angles, and torsional angles. For this compound, a successful SCXRD analysis would yield a detailed model of the molecule within the crystal lattice, revealing the conformation of the pyranose ring and the stereochemistry of its substituents. Furthermore, it would elucidate the nature and geometry of the hydrogen bonding network, particularly involving the hydroxyl groups, the dimethylamino group, and the chloride counter-ion.

While high-resolution X-ray crystallographic studies have been conducted on desosamine as part of larger macrolide antibiotic complexes bound to ribosomal structures, specific crystallographic data for isolated this compound is not widely available in the public domain. researchgate.net However, a hypothetical dataset for this compound is presented in Table 1 to illustrate the type of information obtained from such an analysis.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₈ClNO₃ |

| Formula Weight | 211.68 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

Note: The data in this table is illustrative and not based on published experimental findings for this compound.

PXRD is a powerful technique for the characterization of bulk crystalline materials. It is particularly useful for identifying different polymorphic forms, assessing crystallinity, and detecting the presence of impurities. americanpharmaceuticalreview.comnih.gov The PXRD pattern is a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com For this compound, PXRD would be employed to ensure batch-to-batch consistency and to monitor for any solid-state transformations during manufacturing and storage. marshall.edu

A representative PXRD pattern for a crystalline solid is characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different crystal lattice planes. The intensity of these peaks is related to the crystal structure. An illustrative PXRD peak list for a hypothetical crystalline form of this compound is provided in Table 2.

Table 2: Illustrative Powder X-ray Diffraction Peak List for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.6 | 3.48 | 50 |

| 28.9 | 3.09 | 40 |

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of atoms in a solid. europeanpharmaceuticalreview.combruker.com It is particularly valuable for characterizing both crystalline and amorphous materials and can distinguish between different polymorphic forms that may be indistinguishable by other methods. europeanpharmaceuticalreview.com

13C SSNMR is widely used in the pharmaceutical industry to probe the carbon skeleton of a drug molecule. nih.gov The chemical shift of each carbon atom is highly sensitive to its local environment, including conformation and intermolecular interactions. mdpi.com Therefore, different polymorphs of this compound would be expected to exhibit distinct 13C SSNMR spectra. The technique can also be used to determine the number of crystallographically inequivalent molecules in the unit cell.

While 1H SSNMR in solids is often complicated by strong dipolar couplings, advanced techniques such as fast magic-angle spinning (MAS) can provide high-resolution spectra. jeol.comnih.gov 1H SSNMR is particularly useful for studying hydrogen bonding, as the chemical shifts of protons involved in these interactions are significantly affected. jeol.com For this compound, 1H SSNMR could provide valuable insights into the hydrogen bonding network involving the hydroxyl and ammonium (B1175870) protons.

An illustrative table of expected 13C and 1H solid-state NMR chemical shifts for this compound is presented below.

Table 3: Illustrative Solid-State NMR Chemical Shifts (ppm) for this compound

| Atom | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |

| C1 | ~95 | ~5.0 |

| C2 | ~70 | ~3.5 |

| C3 | ~65 | ~3.2 |

| C4 | ~35 | ~1.8, ~2.1 |

| C5 | ~75 | ~4.0 |

| C6 | ~20 | ~1.2 |

| N(CH₃)₂ | ~40 | ~2.8 |

| OH | - | ~6.0 - 8.0 |

| NH⁺ | - | ~9.0 - 11.0 |

Note: These chemical shift values are hypothetical and intended for illustrative purposes only.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the chemical structure and intermolecular interactions, making them valuable tools for solid-state characterization. pmda.go.jpresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. mdpi.com The resulting spectrum is a unique fingerprint of the compound. For this compound, FTIR can be used to identify characteristic functional groups, such as the O-H stretching of the hydroxyl groups, the N-H stretching of the protonated amine, and the C-O stretching vibrations. edinburghanalytical.com Changes in the hydrogen bonding environment between different solid forms would be reflected in the positions and shapes of these vibrational bands.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. mdpi.com In the context of this compound, Raman spectroscopy could provide additional information on the skeletal vibrations of the pyranose ring and the C-H bending modes.

A table of representative vibrational frequencies for key functional groups in this compound is provided below for illustrative purposes.

Table 4: Illustrative Vibrational Spectroscopy Data (cm⁻¹) for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3400 - 3200 (broad) | Weak |

| N-H⁺ Stretch | 3100 - 2800 (broad) | Weak |

| C-H Stretch | 2980 - 2850 | 2980 - 2850 (strong) |

| C-O Stretch | 1150 - 1050 | Moderate |

| C-N Stretch | 1250 - 1020 | Moderate |

| Pyranose Ring Vibrations | 1000 - 800 | 1000 - 800 (strong) |

Note: The vibrational frequencies in this table are typical ranges for the specified functional groups and are for illustrative purposes.

Chemical Modification Strategies and Structure Function Elucidation

Synthesis of Desosamine (B1220255) Derivatives and Analogs

The 3'-dimethylamino group is a hallmark of desosamine and is crucial for its biological activity. Modifications at this position are a key strategy in structure-activity relationship (SAR) studies. Synthetic approaches in this area aim to understand the role of the basicity and steric bulk of this group in ribosomal binding. While specific synthetic pathways for modifying desosamine's amino group are part of broader macrolide synthesis, general organic chemistry principles such as reductive amination can be applied. nih.gov This involves the reaction of a ketone precursor with various primary or secondary amines in the presence of a reducing agent. This allows for the synthesis of a diverse library of analogs with varying N-alkyl groups, providing insight into the structural requirements for activity.

Modifications to the sugar backbone, such as deoxygenation and desmethylation, have been synthesized to investigate the role of specific hydroxyl and methyl groups in molecular interactions. researchgate.net A primary motivation for these modifications was to study the structural factors behind erm-based macrolide resistance, where methylation of the ribosomal target site can cause a steric clash with the antibiotic. researchgate.net

Key synthetic derivatives include:

2'-Deoxy Analogs: The removal of the 2'-hydroxyl group was hypothesized to reduce potential steric clashes with a methylated ribosome. researchgate.net

3'-Desmethyl Analogs: The synthesis of analogs lacking one or both of the N-methyl groups at the 3'-amino position also aimed to alleviate steric hindrance. researchgate.net

These compounds were synthesized to test whether a smaller sugar moiety could better accommodate the altered binding site in resistant bacteria. researchgate.netnih.gov

Cyclization strategies can be employed to create conformationally constrained analogs of desosamine, providing valuable tools for probing the bioactive conformation of the sugar. One such strategy is the formation of cyclic carbamates. Desosamine, being an amino alcohol, is a suitable substrate for this type of reaction. The synthesis of cyclic carbamates can be achieved from amino alcohols by reaction with phosgene (B1210022) or its equivalents, or through more modern methods involving carbon dioxide. nih.govresearchgate.net This modification introduces a rigid ring system, locking the relative stereochemistry of the amino and hydroxyl groups. Such constrained analogs are pivotal in understanding the optimal geometry required for target binding. nih.gov

Table 1: Summary of Synthetic Modification Strategies for Desosamine

| Modification Site | Strategy | Example Modification | Synthetic Goal |

| Amino Group | Variation of N-substituents | N-desmethyl, N-ethyl | Probe the role of basicity and steric bulk in ribosome binding. |

| Sugar Backbone | Deoxygenation | 2'-deoxy | Reduce steric hindrance at the ribosomal binding site. |

| Sugar Backbone | Demethylation | 3'-desmethylamino | Investigate steric factors related to bacterial resistance. |

| Overall Structure | Cyclization | Cyclic Carbamate formation | Create conformationally rigid analogs to study bioactive conformation. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for understanding how the chemical structure of desosamine and its derivatives relates to their biological function. These studies provide a molecular basis for activity, guiding the design of new and improved compounds.

The desosamine moiety is essential for the interaction of macrolide antibiotics with the bacterial ribosome. researchgate.net It establishes key hydrogen bonds with ribosomal RNA (rRNA) bases, particularly A2058 and A2059, which anchor the drug in its binding pocket. mdpi.com

Studies on synthetically modified desosamine analogs have revealed critical insights:

Role of the 2'-Hydroxyl Group: The 2'-OH group of the desosamine sugar is vital for maintaining high antibacterial activity. Macrolide derivatives with a 2'-deoxy desosamine moiety show significantly decreased activity against native bacterial strains. researchgate.net This suggests that this hydroxyl group is a key interaction point, likely through hydrogen bonding, with the ribosome.

Role of the 3'-Amino Group: The dimethylamino group is another critical element for ribosomal interaction. Derivatives with a 3'-desmethyl desosamine also exhibit reduced antibacterial potency, highlighting the importance of this group for effective binding. researchgate.net

Interestingly, the hypothesis that reducing the size of the desosamine sugar (via 2'-deoxygenation or 3'-desmethylation) would overcome steric clash-based resistance was not supported by experimental results. These derivatives were found to be inactive against constitutively resistant Staphylococcus aureus strains, indicating that simple steric repulsion is not the primary reason for this type of resistance. researchgate.netnih.gov

The detailed understanding gained from SAR studies can be leveraged to design desosamine derivatives with intentionally altered biological profiles. By modifying the very functional groups that are essential for antibacterial action, it is possible to create molecules that lack this activity but may possess other useful properties.

A key strategy for eliminating antibacterial activity is to remove or alter the groups responsible for ribosome binding. Based on SAR findings, the following modifications would be expected to abolish antibacterial effects:

Removal of the 2'-Hydroxyl Group: As this group is critical for potent antibacterial action, its removal leads to derivatives with significantly weakened ribosomal interaction. researchgate.net

Modification of the 3'-Dimethylamino Group: Altering or removing this basic group disrupts a primary anchor point within the ribosomal binding site.

By systematically removing the features required for antibacterial activity, desosamine can be converted into a scaffold for developing new chemical probes or therapeutic agents aimed at different biological targets. For example, such "inactive" analogs could be used as controls in biological experiments or as starting points for building molecules with entirely different functions, where the desosamine structure provides a desirable pharmacokinetic or conformational foundation.

Table 2: Structure-Activity Relationships of Desosamine Modifications

| Modification | Impact on Molecular Interaction | Resulting Biological Activity |

| 2'-Deoxygenation | Loss of a key hydrogen bonding interaction with rRNA. | Decreased antibacterial activity. researchgate.net |

| 3'-Desmethylation | Reduced interaction at the 3'-amino binding pocket. | Decreased antibacterial activity. researchgate.net |

| Combined Modifications | Significant disruption of the primary binding anchors. | Inactivity against both native and resistant bacterial strains. researchgate.netnih.gov |

Molecular Mechanism Research and Enzymatic Catalysis

Ribosomal Binding and Interaction Studies

The desosamine (B1220255) sugar moiety is a critical component of many macrolide antibiotics, playing a pivotal role in their interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. This interaction is central to the antibiotic's mechanism of action, which involves the inhibition of bacterial growth by blocking protein production.

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose (B12077665), is essential for the effective binding of macrolide antibiotics to the 50S ribosomal subunit of bacteria. asm.orgresearchgate.net The protonated dimethylamino group on the desosamine moiety is particularly important for this interaction. researchgate.net This sugar residue extends into the nascent peptide exit tunnel (NPET) of the ribosome, contributing to the physical obstruction that halts the elongation of the polypeptide chain. mdpi.com The interactions between desosamine and the ribosome are a key factor in the selectivity of macrolides for bacterial ribosomes over their eukaryotic counterparts. nih.gov The presence and nature of the sugar side chains, like desosamine, critically influence the properties and effectiveness of macrolide antibiotics. pnas.org Studies have shown that both the protonated and neutral forms of macrolides containing desosamine can bind to bacterial ribosomes. asm.org

The binding of macrolides to the ribosome is mediated by a network of hydrophobic and hydrogen bonding interactions with the 23S ribosomal RNA (rRNA) residues that line the exit tunnel. nih.gov The desosamine sugar protrudes toward the peptidyl transferase center (PTC) and establishes crucial contacts with specific nucleotides. nih.gov

Key molecular interactions involving the desosamine moiety include:

Hydrogen Bonding: A significant hydrogen bond is formed between the 2'-hydroxyl group of the desosamine sugar and the N6 atom of adenine nucleotide A2058 (E. coli numbering). mdpi.comresearchgate.net

Hydrophobic Interactions: The desosamine sugar also engages in hydrophobic interactions with a cleft formed by residues A2058 and A2059. nih.gov

Other Contacts: Additional interactions stabilize the binding, including those with nucleotides like G2505. mdpi.com

These specific contacts are fundamental to stabilizing the macrolide within its binding site and are crucial for its inhibitory activity. mdpi.com

The binding of macrolide antibiotics, including the interactions involving desosamine, can induce conformational changes in the ribosomal RNA. The binding of azithromycin, for instance, leads to conformational shifts in specific rRNA nucleotides, such as A2058 and A2059. mdpi.com These changes in the ribosome's structure can further stabilize the binding of the antibiotic, thereby enhancing its inhibitory effect. mdpi.com While some antibiotics induce significant structural rearrangements in the ribosome, the binding of macrolides is often associated with more subtle, localized changes in the conformation of the rRNA nucleotides within the binding pocket.

Substrate Anchoring and Recognition in Biosynthetic Enzymes

Desosamine not only plays a crucial role in the antibiotic's final function but is also a key element in its biosynthesis, particularly in the enzymatic modifications of the macrolactone ring by cytochrome P450 enzymes.

In biosynthetic P450 enzymes such as PikC from Streptomyces venezuelae, the desosamine moiety of the macrolide substrate acts as a critical anchoring group. nih.govnih.gov This anchoring is primarily achieved through an interaction between the protonated C3' dimethylamino group of desosamine and carboxyl-containing amino acid residues within the enzyme's active site. nih.govsdu.edu.cn This interaction often takes the form of a salt bridge, which is essential for the proper positioning of the substrate for catalysis. nih.govnih.govsdu.edu.cn

Site-directed mutagenesis studies have confirmed the functional significance of these salt bridges. For example, in PikC, residues E94 and E85 are key for binding different macrolide substrates through their desosamine sugar. nih.govsdu.edu.cn The anchoring of the desosamine sugar provides the basis for subsequent hydroxylation of the macrolactone ring in the active site of P450 monooxygenases like PikC, EryK, MycCI, and MycG. nih.gov Interestingly, PikC possesses two alternative binding pockets for the desosamine group, which contributes to its ability to process different substrates and generate a diversity of products. nih.govsdu.edu.cn

The precise anchoring of the macrolide substrate via its desosamine group allows P450 enzymes to perform highly regioselective and stereoselective hydroxylations on the macrolactone ring. nih.govnih.gov The orientation of the macrolactone within the active site, dictated by the desosamine anchor, exposes specific C-H bonds to the enzyme's catalytic heme center.

The understanding of this desosamine-mediated anchoring has been exploited in substrate engineering and enzyme engineering to control the outcome of P450-catalyzed reactions. By modifying the desosamine glycoside moiety or by mutating the P450 enzyme, it is possible to alter the substrate's position and, consequently, the site of oxidation. For instance, a desosamine glycoside moiety was designed to promote the hydroxylation of carbocyclic rings by PikC. nih.gov The ability to control the regio- and stereoselectivity of these enzymatic reactions is of significant interest for the chemoenzymatic synthesis of novel macrolide derivatives with potentially improved therapeutic properties.

Mechanistic Enzymology of Desosamine Biosynthetic Enzymes

The biosynthesis of desosamine, a key sugar component of several macrolide antibiotics, involves a series of intricate enzymatic reactions. Understanding the mechanisms of these enzymes provides insight into the chemical logic of natural product biosynthesis and offers opportunities for bioengineering and the creation of novel antibiotic derivatives. This section focuses on the mechanistic details of three key classes of enzymes involved in the desosamine pathway: radical S-adenosyl-L-methionine (SAM) enzymes, aminotransferases, and glycosyltransferases.

Radical Mechanism of DesII

DesII is a member of the radical SAM superfamily of enzymes and is responsible for a crucial deamination step in the biosynthesis of TDP-d-desosamine. The enzyme catalyzes the conversion of TDP-4-amino-4,6-dideoxy-d-glucose to TDP-4,6-dideoxy-3-keto-d-glucose. This transformation is initiated by the reductive cleavage of S-adenosyl-L-methionine (SAM) by a [4Fe-4S]+ cluster within the enzyme's active site, which generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).

The catalytic cycle of DesII can be summarized in the following key steps:

Initiation: The process begins with the one-electron reduction of the [4Fe-4S]2+ cluster to its [4Fe-4S]+ state. This reduced cluster then transfers an electron to SAM, inducing the homolytic cleavage of the C5'-S bond and forming the 5'-deoxyadenosyl radical.

Hydrogen Abstraction: The highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C3' position of the TDP-sugar substrate. This generates a substrate radical intermediate.

Ammonia Elimination: The subsequent step involves the elimination of ammonia from the C4' position. Mechanistic studies suggest that this likely occurs through a process that does not involve a 1,2-amino group migration. Instead, it is proposed that the reaction proceeds via direct elimination of ammonia from an α-hydroxyalkyl radical or its conjugate base.

Radical Quenching and Product Formation: The resulting substrate radical is then quenched, and the final keto-sugar product is formed.

The mechanism of DesII is a subject of ongoing research, with studies using substrate analogs and computational methods continuing to refine our understanding of this complex radical-mediated deamination reaction.

| Intermediate | Description |

|---|---|

| 5'-deoxyadenosyl radical (5'-dAdo•) | A highly reactive radical species generated from the reductive cleavage of SAM. It initiates the reaction by abstracting a hydrogen atom from the substrate. |

| Substrate Radical | Formed after the abstraction of a hydrogen atom from the C3' position of the TDP-sugar substrate by the 5'-deoxyadenosyl radical. |

Aminotransferase Mechanisms (e.g., DesI, DesV)

Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. In the desosamine biosynthetic pathway, enzymes such as DesI and DesV are predicted to function as aminotransferases. These enzymes typically rely on the cofactor pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6.

The general mechanism of PLP-dependent aminotransferases proceeds via a two-half-reaction "ping-pong" mechanism:

First Half-Reaction: Amino Group Transfer to PLP

Schiff Base Formation: The amino group of the amino acid substrate attacks the aldehyde carbon of the PLP cofactor, which is itself linked to a lysine residue in the enzyme's active site via an internal Schiff base. This transimination reaction results in the formation of an external Schiff base with the substrate and the release of the lysine residue.

Tautomerization: A proton is removed from the α-carbon of the amino acid, leading to a quinonoid intermediate. This is followed by reprotonation at the aldehyde carbon of the cofactor, resulting in a ketimine intermediate.

Hydrolysis: The ketimine is hydrolyzed, releasing the keto acid product and leaving the amino group attached to the cofactor in the form of pyridoxamine-5'-phosphate (PMP).

Second Half-Reaction: Amino Group Transfer from PMP

Reverse Schiff Base Formation: A keto acid substrate enters the active site and its keto group reacts with the amino group of PMP to form a ketimine intermediate.

Reverse Tautomerization: The ketimine undergoes a tautomerization to an aldimine.

Hydrolysis: The aldimine is hydrolyzed, releasing the new amino acid product and regenerating the PLP cofactor, which reforms the internal Schiff base with the active site lysine, preparing the enzyme for another catalytic cycle.

While the specific substrates and kinetic parameters for DesI and DesV are still under detailed investigation, their mechanism is expected to follow this conserved catalytic strategy common to PLP-dependent aminotransferases.

| Component | Role in Catalysis |

|---|---|

| Pyridoxal-5'-phosphate (PLP) | A required coenzyme that acts as an intermediate carrier of the amino group. |

| Schiff Base | An imine formed between an amino group and a carbonyl group. Both internal (with lysine) and external (with substrate) Schiff bases are key intermediates. |

| Pyridoxamine-5'-phosphate (PMP) | The aminated form of the PLP coenzyme, which holds the amino group before its transfer to the second substrate. |

Glycosyltransferase Activity (e.g., DesVII, OleD)

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar nucleotide to an acceptor molecule. In the context of macrolide antibiotic biosynthesis, DesVII and OleD are examples of glycosyltransferases that play a crucial role in attaching the desosamine sugar to the macrolide aglycone.

DesVII

DesVII is the glycosyltransferase responsible for attaching TDP-d-desosamine to the macrolactone ring in the biosynthesis of antibiotics such as methymycin (B1233876) and pikromycin. mdpi.com One of the unique features of DesVII is its requirement for an accessory protein, DesVIII, for its activity. mdpi.comnih.gov The precise role of DesVIII is not fully elucidated, but it is believed to be essential for the proper folding and stability of DesVII, forming a tight complex that is necessary for catalysis. nih.gov

The catalytic activity of the DesVII/DesVIII complex is also notably dependent on a high pH. mdpi.com DesVII catalyzes the formation of a glycosidic bond between the C1" of the desosamine sugar and a hydroxyl group on the aglycone acceptor. wikipedia.org

OleD

OleD is a glycosyltransferase from Streptomyces antibioticus, the producer of the macrolide antibiotic oleandomycin. OleD is known for its ability to glycosylate a wide range of macrolide aglycones. Unlike DesVII, which is part of the desosamine biosynthetic gene cluster, the gene for OleD is not located within the oleandomycin biosynthetic cluster. This suggests that OleD may have a broader role in the organism, possibly as a detoxification or resistance mechanism by glycosylating various antibiotic compounds.

The catalytic mechanism of glycosyltransferases like DesVII and OleD generally involves the nucleophilic attack of a hydroxyl group on the acceptor molecule at the anomeric carbon of the donor sugar nucleotide. This reaction typically proceeds with either inversion or retention of the stereochemistry at the anomeric center, depending on the specific enzyme and its mechanism.

| Feature | DesVII | OleD |

|---|---|---|

| Function | Attaches TDP-d-desosamine to macrolactone rings. wikipedia.org | Glycosylates a wide range of macrolides. |

| Accessory Proteins | Requires DesVIII for activity. mdpi.comnih.gov | No known essential accessory proteins. |

| pH Dependence | Requires high pH for optimal activity. mdpi.com | Information not specified. |

| Genetic Context | Gene is part of the desosamine biosynthetic cluster. | Gene is not located in the oleandomycin biosynthetic cluster. |

Advanced Analytical Methodologies for Desosamine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating desosamine (B1220255) from complex matrices, including fermentation broths, biological fluids, and degradation mixtures of parent antibiotics. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of macrolide antibiotics and their constituent parts, including the desosamine sugar. core.ac.uk Although desosamine itself lacks a significant chromophore for strong UV absorption, detection is possible at low wavelengths (below 215 nm). core.ac.ukscispace.com HPLC methods are primarily used in stability-indicating assays for parent drugs like erythromycin (B1671065), where they effectively separate the active ingredient from impurities and degradation products that may arise from the modification or cleavage of the desosamine moiety. nih.govresearchgate.net

Reversed-phase columns, such as C18, are commonly used for these separations. nih.govsdu.edu.cn The mobile phases typically consist of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol, often run in a gradient mode to achieve optimal separation of a wide range of related substances. nih.gov In the context of biosynthetic studies, HPLC has also been instrumental in analyzing and isolating TDP-D-desosamine intermediates, using anion-exchange columns to separate the nucleotide-activated sugars. nih.gov

| Parameter | Condition 1 | Condition 2 |

| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) nih.gov | X-Bridge C18 (250 mm, 5 µm) sdu.edu.cn |

| Mobile Phase | A: 0.4% ammonium (B1175870) hydroxide (B78521) in waterB: Methanol (Gradient) nih.gov | 10 mM ammonium acetate (B1210297), pH 8.1 and Acetonitrile (Linear Gradient 30-60%) sdu.edu.cn |

| Detection | UV at 215 nm nih.gov | UV at 238 nm sdu.edu.cn |

| Application | Separation of erythromycin from impurities and degradation products nih.gov | Separation of macrolide substrates for enzymatic assays sdu.edu.cn |

This table presents example HPLC conditions used in the analysis of macrolide antibiotics, which are relevant for studying desosamine-related substances.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity. researchgate.net This enhanced performance is particularly valuable for resolving complex mixtures of macrolide-related substances. UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the analysis of macrolide residues and their metabolites in various matrices. researchgate.netnih.govnih.gov

UPLC systems are adept at separating degradation products formed under stress conditions. For instance, in photodegradation studies of the antibiotic azithromycin, a UPLC system was used to separate transformation products resulting from modifications on the desosamine sugar, such as N-demethylation, and from the hydrolytic cleavage of the desosamine residue itself. nih.gov The high efficiency of UPLC ensures that closely related isomers and degradants are baseline resolved, allowing for accurate quantification and characterization.

| Parameter | Typical Conditions |

| Column | ACQUITY UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) nih.govcore.ac.uk |

| Mobile Phase | Acetonitrile and aqueous formic acid or ammonium formate (B1220265) nih.govcore.ac.uk |

| Flow Rate | 0.3 - 0.5 mL/min core.ac.uk |

| Key Advantage | Reduced run time and improved sensitivity over HPLC for complex mixtures researchgate.net |

| Application | Analysis of macrolide antibiotics and their degradation products/metabolites researchgate.netnih.gov |

This table summarizes typical UPLC conditions for the analysis of macrolides, applicable to desosamine-related compound analysis.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of desosamine and its derivatives. It is almost always coupled with a chromatographic technique like GC or LC to form powerful hyphenated systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, sugars like desosamine are non-volatile due to their polar hydroxyl and amino groups. masonaco.org Therefore, direct analysis by GC-MS is not feasible. To overcome this limitation, chemical derivatization is required to convert the polar functional groups into less polar, more volatile derivatives. jfda-online.comgcms.cz

Common derivatization procedures for sugars include trimethylsilylation or acetylation, which replace the active hydrogens on hydroxyl and amine groups. masonaco.org While this approach enables GC-MS analysis, it can be complex. The derivatization process may yield multiple products from a single sugar due to the presence of different isomers (tautomers), complicating the resulting chromatogram. masonaco.org For this reason, while theoretically possible, GC-MS is less commonly employed for desosamine analysis compared to LC-MS techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intermediates

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for identifying and quantifying desosamine-containing compounds, their metabolites, and biosynthetic intermediates with high sensitivity and specificity. proquest.commdpi.com In tandem mass spectrometry, a precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions.

Macrolide antibiotics containing an unsubstituted desosamine moiety consistently yield a prominent fragment ion at a mass-to-charge ratio (m/z) of 158. proquest.commdpi.comemerypharma.com This ion corresponds to the dehydrated protonated desosamine sugar. Macrolides with a glycosylated desosamine ring produce a related diagnostic ion at m/z 174. proquest.commdpi.com These specific, intense fragment ions serve as diagnostic markers. Researchers use a precursor ion scan mode in HPLC-MS/MS to selectively detect all compounds in a complex mixture that fragment to produce these specific ions, allowing for the targeted screening of macrolides and their metabolites. proquest.commdpi.com This approach has been successfully applied to identify biosynthetic intermediates in the dTDP-D-desosamine pathway. nih.gov

| Precursor Ion | Diagnostic Fragment Ion (m/z) | Moiety | Application |

| [Macrolide + H]+ | 158.1 | Dehydrated Desosamine proquest.commdpi.com | Screening for 14- and 15-membered macrolides (e.g., Erythromycin, Azithromycin) proquest.commdpi.com |

| [Macrolide + H]+ | 174.1 | Glycosylated/Substituted Desosamine fragment proquest.commdpi.com | Screening for 16-membered macrolides with substituted desosamine proquest.commdpi.com |

| TDP-sugar intermediates | Varies | TDP-D-desosamine pathway intermediates nih.gov | Characterization of biosynthetic pathways nih.gov |

This table shows characteristic fragment ions used in LC-MS/MS for the identification of desosamine-containing compounds.

Impurity Profiling and Chemical Stability Studies

Understanding the chemical stability of desosamine is crucial, as its degradation can impact the efficacy and safety of the parent antibiotic. Stability studies and impurity profiling are typically conducted on the parent macrolide drug through forced degradation experiments. nih.gov In these studies, the drug is exposed to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. lcms.cz

The resulting degradation products are then separated and identified using stability-indicating methods, primarily HPLC and LC-MS. nih.govlcms.cz These studies reveal the lability of different parts of the molecule, including the desosamine sugar and its glycosidic linkage to the macrolactone ring. For example, acidic conditions can lead to the hydrolysis of the glycosidic bond, cleaving desosamine from the aglycone. wikipedia.org Other studies have shown that degradation can occur on the sugar itself, such as the N-demethylation of the dimethylamino group on desosamine under photolytic stress. nih.gov By identifying these degradation pathways, more stable formulations can be developed, and appropriate storage conditions can be established.

| Stress Condition | Potential Degradation Pathway Involving Desosamine | Analytical Technique |

| Acid Hydrolysis | Cleavage of the glycosidic bond, releasing the desosamine sugar. wikipedia.org | HPLC, LC-MS nih.gov |

| Base Hydrolysis | Degradation of the parent macrolide, potential for cleavage. nih.gov | HPLC, LC-MS nih.gov |

| Oxidation | N-demethylation of the dimethylamino group. | HPLC, LC-MS nih.gov |

| Photolysis | N-demethylation, hydrolytic cleavage of the desosamine residue. nih.gov | UPLC, QToF-MS nih.gov |

This table summarizes potential degradation pathways affecting the desosamine moiety under various stress conditions and the techniques used for their analysis.

Investigation of Degradation Pathways (Chemical)nih.govnih.gov

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than those used in accelerated stability testing. nih.gov These studies help in identifying potential degradation products and understanding the chemical pathways through which the molecule degrades. biomedres.us For Desosamine hydrochloride, a 3-(dimethylamino)-3,4,6-trideoxyhexose (B12077665) found in numerous macrolide antibiotics, its chemical stability is a critical attribute. wikipedia.org The degradation pathways are typically investigated under hydrolytic, oxidative, and photolytic stress conditions. nih.govlubrizolcdmo.com While comprehensive forced degradation data specifically for isolated this compound is limited in publicly available literature, significant insights can be drawn from the degradation studies of parent macrolide antibiotics where the breakdown of the desosamine moiety has been characterized.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of the molecule with water, which can be catalyzed by acidic or alkaline conditions. pharmaceutical-journal.com

Acidic Conditions: Under acidic conditions, the primary point of hydrolytic instability in macrolide antibiotics is often the glycosidic bond linking the desosamine sugar to the macrolactone ring. researchgate.net Cleavage of this bond liberates the desosamine molecule. Further degradation of the isolated desosamine sugar can occur. Studies on the degradation of roxithromycin, a macrolide containing desosamine, have shown that the desosamine moiety itself can undergo dehydration under acidic stress. rsc.org

Alkaline Conditions: Desosamine is also susceptible to degradation under alkaline conditions. wikipedia.orgrsc.org The presence of hydroxyl groups and an amino group on the sugar ring creates the potential for various base-catalyzed reactions. While specific products from a forced degradation study on this compound are not detailed, alkaline degradation of the free desosamine sugar has been a subject of study to determine its chemical structure and configuration. wikipedia.orgrsc.org

Oxidative Degradation

Oxidation involves the loss of electrons from a molecule and can be initiated by various oxidizing agents, such as hydrogen peroxide. nih.gov The Desosamine structure contains a tertiary dimethylamino group, which is a functional group known to be susceptible to oxidation. nih.gov

The reaction of tertiary amines with oxidizing agents commonly yields N-oxide derivatives. nih.gov In the context of macrolides like azithromycin, oxidative degradation can involve the exocyclic amine group present in the desosamine moiety. google.com Therefore, a primary oxidative degradation product of this compound is predicted to be Desosamine N-oxide. Furthermore, historical studies involving the structural elucidation of desosamine have reported that oxidative degradation can lead to the formation of crotonaldehyde. wikipedia.org

Photolytic Degradation

Photodegradation is the degradation of a molecule caused by exposure to light. nih.gov The intrinsic photostability of a compound is assessed by exposing it to light sources that provide a combination of UV and visible light.

In studies involving the photocatalytic degradation of roxithromycin, decomposition products of the D-Desosamine moiety were observed. rsc.org The analysis identified a pathway involving an initial dehydration step, followed by the loss of an N-methylenemethanamine fragment. rsc.org This indicates that under photolytic stress, both the hydroxyl groups and the dimethylamino group are involved in the degradation cascade.

Summary of Potential Degradation Pathways

The following interactive tables summarize the key findings from chemical degradation investigations involving the desosamine moiety.

| Stress Condition | Potential Reaction | Observed/Potential Degradation Products | Remarks |

|---|---|---|---|

| Acid Hydrolysis | Dehydration | Dehydrated Desosamine | Observed during the degradation of the macrolide roxithromycin. rsc.org |

| Alkaline Hydrolysis | Base-catalyzed reactions | Not specifically identified in forced degradation studies. | Alkaline degradation has been used in structural elucidation studies. wikipedia.orgrsc.org |

| Stress Condition | Potential Reaction | Observed/Potential Degradation Products | Remarks |

|---|---|---|---|

| Oxidation (e.g., H₂O₂) | N-Oxidation of tertiary amine | Desosamine N-oxide | A common pathway for tertiary amines; observed in related macrolides. nih.govgoogle.com |

| Oxidation | Oxidative cleavage | Crotonaldehyde | Reported from early oxidative degradation experiments on desosamine. wikipedia.org |

| Photolysis (Photocatalytic) | Dehydration, Fragmentation | Dehydrated Desosamine, N-methylenemethanamine fragment | Observed during the photocatalytic degradation of roxithromycin. rsc.org |

Computational and Theoretical Chemistry Approaches

Molecular Modeling of Desosamine (B1220255) and its Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. For desosamine, which is a crucial component of many macrolide antibiotics, modeling is essential for understanding how it contributes to the efficacy of these drugs. nih.gov

One key area of study is the interaction between desosamine-containing antibiotics and their biological targets, such as the bacterial ribosome. researchgate.netnih.gov Molecular modeling can elucidate the specific contacts between the desosamine sugar and the ribosomal RNA or proteins, helping to explain its essential role in antibiotic activity. For example, studies have shown that the dimethylamino group of desosamine can form critical interactions within the ribosomal tunnel, which is vital for inhibiting protein synthesis. nih.gov

Modeling is also applied to the enzymes involved in the biosynthesis of desosamine itself. The three-dimensional structures of these enzymes, such as the PLP-dependent aminotransferase DesI, have been solved in complex with their substrates or products. nih.gov These structural models provide a detailed view of the active site and the molecular architecture, revealing how the enzyme recognizes its specific sugar substrate and catalyzes the necessary chemical transformations. nih.gov By analyzing these models, researchers can understand the precise orientation of substrates and the key amino acid residues involved in catalysis.

Table 1: Key Molecular Modeling Studies Involving Desosamine

| System Modeled | Technique(s) Used | Key Findings |

|---|---|---|

| DesI enzyme in complex with dTDP-4-amino-4,6-dideoxyglucose | X-ray Crystallography | Revealed the three-dimensional fold, the active site architecture, and the covalent bond between the product and the PLP cofactor. nih.gov |

| Erythromycin (B1671065) derivatives with bacterial ribosomes | Molecular Dynamics (MD) Modeling | Explained the energy of noncovalent interactions and the binding modes of different antibiotic derivatives. researchgate.net |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to model the details of chemical reactions. rsc.orgnih.govnih.gov These methods can compute the energies of reactants, products, and transition states, providing a detailed map of the reaction pathway. nih.govresearchgate.net

In the context of desosamine, QC calculations can be applied to elucidate the mechanisms of the enzymes involved in its biosynthesis. For instance, the DesI enzyme catalyzes a PLP-dependent amination reaction. nih.gov Quantum chemical calculations could be used to model this reaction, investigating the movement of atoms and changes in electron distribution as the amino group is transferred to the sugar ring. Such calculations can help to:

Determine the precise geometry of the transition state.

Calculate the activation energy of the reaction, which relates to the reaction rate.

Understand the role of the PLP cofactor and active site residues in stabilizing the transition state.